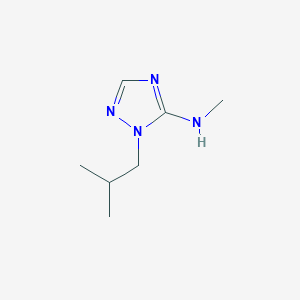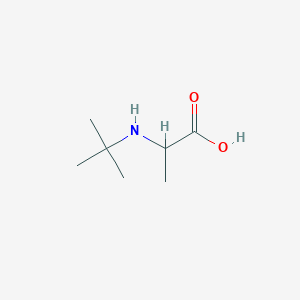
1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an acetylated amine with a thiourea derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the acetyl and amino groups, which may affect its biological activity.
1-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the amino group.
6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but without the acetyl group.
Uniqueness
1-Acetyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both acetyl and amino groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H7N3O2S |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
1-acetyl-6-amino-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H7N3O2S/c1-3(10)9-4(7)2-5(11)8-6(9)12/h2H,7H2,1H3,(H,8,11,12) |
Clave InChI |
WAOFCWMBCAQNOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=CC(=O)NC1=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)
![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)




![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)




![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
